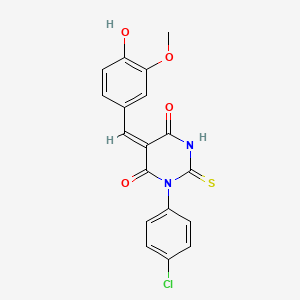![molecular formula C21H23F3N2O B5490424 3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridine derivatives and has a wide range of applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell differentiation. It also acts as an antagonist of the 5-HT2A and D2 receptors, which are involved in dopamine and serotonin neurotransmission.
Biochemical and Physiological Effects
The compound has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also reduces the levels of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. Additionally, it has been found to modulate neurotransmitter levels, leading to improved cognitive function and reduced symptoms of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine. One potential area of investigation is its use in combination therapy for cancer treatment. It has been found to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. Additionally, further research is needed to understand its mechanism of action in Alzheimer's disease and its potential as an antipsychotic drug.
Métodos De Síntesis
The synthesis of 3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine involves the reaction of 1-(2-pyridyl)piperazine with ethyl 2-bromo-2-oxoacetate in the presence of a base. The resulting intermediate is then treated with 2-(2-(trifluoromethyl)phenyl)ethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has shown promising results in improving cognitive function and reducing amyloid beta deposition. Additionally, it has been investigated for its potential as an antipsychotic drug due to its ability to modulate dopamine and serotonin neurotransmission.
Propiedades
IUPAC Name |
2-pyridin-3-yl-1-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)19-8-2-1-7-18(19)10-9-16-6-4-12-26(15-16)20(27)13-17-5-3-11-25-14-17/h1-3,5,7-8,11,14,16H,4,6,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLIRVWRXRHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)

![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)


![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)